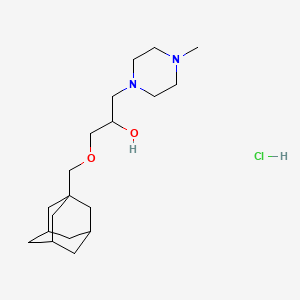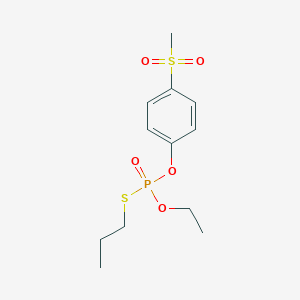
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline can be achieved through various synthetic routes. One common method involves the use of the Vilsmeier-Haack reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent is used to formylate the quinoline ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline include other quinoline derivatives such as:
- 2-Chloro-3-formyl-8-methylquinoline
- 2-Chloro-8-methylquinoline
- 3-Nitro-8-methylquinoline
Uniqueness
This compound is unique due to the presence of both nitro and chloro groups on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-chloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-3-2-4-9-7-10(5-6-15(16)17)12(13)14-11(8)9/h2-7H,1H3/b6-5+ |
Clave InChI |
HQGAWPNIBDCSMC-AATRIKPKSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-] |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

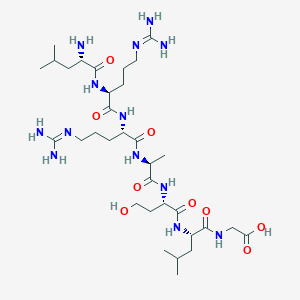
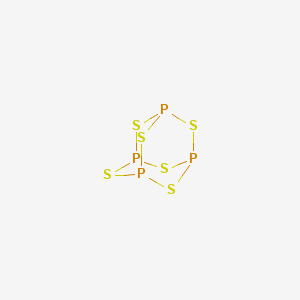

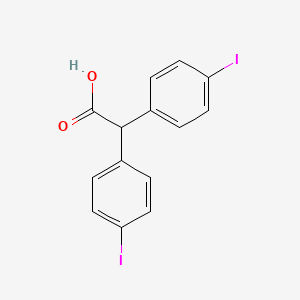
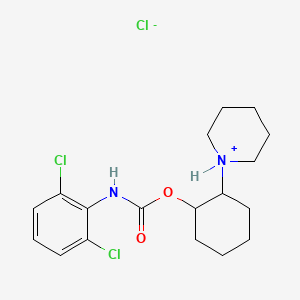
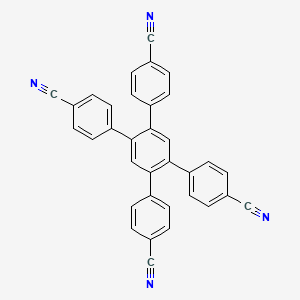
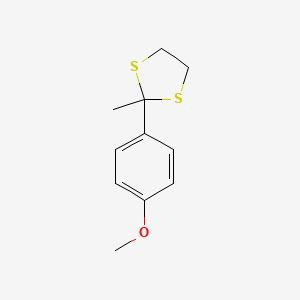
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
